![molecular formula C22H20N4O3 B3205295 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1040642-82-7](/img/structure/B3205295.png)
6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Overview
Description
6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that incorporates a dihydropyridazine framework and an oxadiazole moiety. This structure suggests potential for diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 376.46 g/mol. The structure consists of:
- A dihydropyridazine core.
- An oxadiazole ring known for its bioactive properties.
- An ethoxyphenyl group that may enhance solubility and bioactivity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and dihydropyridazine structures exhibit various pharmacological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Studies
- Anticancer Activity Study :
- Antimicrobial Efficacy :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
The compound 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, material science, and environmental science.
Key Properties
- Molecular Formula : C20H24N4O2
- Molecular Weight : 368.43 g/mol
- Solubility : Soluble in organic solvents, sparingly soluble in water.
Medicinal Chemistry
The compound shows promise as a pharmacological agent due to its potential anti-inflammatory and analgesic properties. Research indicates that derivatives of pyridazinones can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that similar pyridazinone derivatives exhibited significant COX inhibition, leading to reduced inflammation in animal models. The structural features of the compound suggest it may exhibit comparable effects.
- Antimicrobial Properties : Compounds with oxadiazole rings are known for their antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties against various bacterial strains.
Material Science
The unique chemical structure of this compound allows for potential applications in the development of advanced materials, particularly in coatings and polymers.
Case Studies
- UV Absorption : The incorporation of this compound into polymer matrices has been shown to enhance UV stability, making it suitable for outdoor applications where UV degradation is a concern.
- Conductive Polymers : Research indicates that modifications of pyridazinone compounds can lead to increased electrical conductivity when used in composite materials.
Environmental Science
Given the increasing concern over environmental pollutants, the compound's potential as a bioremediation agent is noteworthy.
Case Studies
- Heavy Metal Ion Capture : Preliminary studies suggest that the functional groups present in this compound can chelate heavy metal ions, offering a pathway for environmental cleanup strategies.
- Photodegradation of Pollutants : The compound may also play a role in photocatalytic processes aimed at degrading organic pollutants under UV light exposure.
Comparative Analysis Table
Application Area | Potential Benefits | Relevant Studies |
---|---|---|
Medicinal Chemistry | Anti-inflammatory, antimicrobial | Studies on COX inhibition |
Material Science | UV stability, enhanced conductivity | Research on polymer composites |
Environmental Science | Heavy metal ion capture, pollutant degradation | Preliminary bioremediation studies |
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-28-18-9-7-16(8-10-18)19-11-12-21(27)26(24-19)14-20-23-22(25-29-20)17-6-4-5-15(2)13-17/h4-13H,3,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGGYMXPOBZNTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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